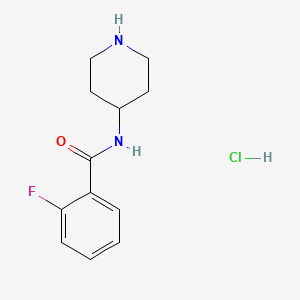

2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride

Vue d'ensemble

Description

“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C12H15FN2O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is defined by its InChI code: 1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis

“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a white powder . It has a molecular weight of 222.26 . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- ALK Inhibitors for Cancer Treatment : Compound 1, an analog of 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride, is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, potentially used in cancer treatment. It undergoes enzymatic hydrolysis in plasma, affecting its pharmacokinetics and half-life in mice. Chemistry efforts have led to the discovery of stable analogs in mouse plasma, showing a balance between stability and ALK inhibition potency (Teffera et al., 2013).

Antimicrobial Applications

- Antimicrobial Activity : Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, structurally similar to 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride, have been evaluated for antimicrobial activity. They show promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Neurological Research

- Anti-Acetylcholinesterase Activity : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, related to 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds show potential as antidementia agents (Sugimoto et al., 1990).

Antipsychotic Research

- Potential Antipsychotics : Benzamides with properties similar to 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride have been synthesized and evaluated as potential antipsychotics. They demonstrate potent activities against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, offering a promising profile for antipsychotic medication development (Yang et al., 2016).

Antineoplastic Applications

- Tyrosine Kinase Inhibitor Metabolism : Flumatinib, a compound structurally related to 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride, is an antineoplastic tyrosine kinase inhibitor being studied in chronic myelogenous leukemia patients. Its metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with several phase II metabolites identified (Gong et al., 2010).

Bioactivity and Metal Complexes

- Metal Complex Bioactivity : Benzamides structurally related to 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride have been synthesized and their copper and cobalt complexes evaluated. These complexes exhibit significant antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRPMVPXGMEJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)

![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)